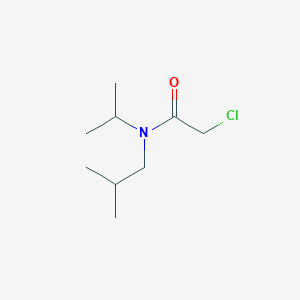
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its IUPAC name. For “4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride”, it suggests that the compound has a benzene ring with a sulfonyl chloride group at the 1 position and a 2,2-difluoroethoxy group at the 4 position .Applications De Recherche Scientifique
Synthesis and Building Blocks
- Convenient Synthesis Applications: 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride plays a role in the synthesis of complex chemical compounds. For example, it is used in the synthesis of penoxsulam, a key herbicide, by facilitating efficient synthesis processes through regioselective lithiation and electrophilic substitution (Huang et al., 2019).
Molecular Structure Studies
- Structural Analysis through X-ray and DFT Study: This compound is instrumental in studying molecular structures. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from a reaction involving a similar sulfonyl chloride compound, was extensively characterized using various techniques like FTIR, NMR, and X-ray diffraction. Such studies are crucial for understanding the molecular properties and potential applications of these compounds (Sarojini et al., 2012).
Catalysis and Reaction Media
- Catalysis and Enhanced Reactivity: Compounds like this compound are used in catalysis to enhance chemical reactions. For example, they are used in Friedel-Crafts sulfonylation reactions, where they exhibit enhanced reactivity and yield almost quantitative results in certain conditions (Nara et al., 2001).
Material Synthesis
- Synthesis of Complex Materials: This compound contributes to the synthesis of materials with specific properties. A notable application is in the formation of polyfluoroalkoxysulfonyl phthalocyanines, where it reacts with different polyfluoro alcohols, leading to materials with varied electronic properties (Kondratenko et al., 1999).
Drug Development and Bioactive Compounds
- Synthesis of Bioactive Compounds: It's used in the creation of bioactive compounds, such as amino acid derivatives, which have potential applications in drug development and other biologically active substances (Riabchenko et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFSWUWXDFRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)




![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)



![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)



